Tert-butyl 4-methoxybenzoate
Overview
Description
Tert-butyl 4-methoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a benzoate ester that features a tert-butyl group and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow microreactors, which offer enhanced control over reaction conditions and improved yields. These systems allow for precise temperature and pressure control, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The methoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-3-methoxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-tert-butylbenzoate: Similar ester but with a methyl group instead of a methoxy group.
Uniqueness
Tert-butyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both tert-butyl and methoxy groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNDQTDDMDZSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500291 | |
Record name | tert-Butyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-79-4 | |
Record name | tert-Butyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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